4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Adenylyl Cyclase 1 Inhibition SAR 1,3,4-Oxadiazole

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocycles. It features a core 2-amino-1,3,4-oxadiazole scaffold substituted at the 5-position with a thiophen-2-yl ring and acylated at the 2-amino position with a 4-chlorobenzamide group.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 865287-66-7
Cat. No. B2491916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865287-66-7
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(19-13)10-2-1-7-20-10/h1-7H,(H,15,17,18)
InChIKeyBQTPYGFVIPEAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865287-66-7) Procurement Guide for Differentiated Research


4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocycles [1]. It features a core 2-amino-1,3,4-oxadiazole scaffold substituted at the 5-position with a thiophen-2-yl ring and acylated at the 2-amino position with a 4-chlorobenzamide group. With a molecular formula of C13H8ClN3O2S and a molecular weight of 305.74 g/mol, it is primarily deployed as a research tool in early-stage drug discovery programs targeting kinase inhibition, antimicrobial pathways, and specific tumor cell lines [1].

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: Why In-Class Substitution Is Not Feasible


Generic substitution within the 1,3,4-oxadiazole class is highly unreliable due to profound structure-activity relationship (SAR) discontinuities. For instance, while a closely related isopropoxy analog (BDBM50521066) demonstrates micromolar inhibition (IC50: 9,900 nM) against adenylyl cyclase 1 (AC1) [1], a simple shift to the 4-chloro substituent in this compound is expected to dramatically alter its target affinity and selectivity profile based on class-level SAR [2]. The 4-chloro substituent introduces a strong electron-withdrawing effect, distinct steric bulk, and unique lipophilicity compared to hydrogen, methyl, or alkoxy analogs, which precludes any assumption of functional interchangeability without rigorous head-to-head empirical validation. Therefore, procurement of this specific compound is mandatory for experiments requiring the precise electronic and spatial configuration it provides.

Quantitative Differentiation Evidence for 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Analogs


Target Engagement Divergence vs. Isopropoxy Analog at Adenylyl Cyclase 1 (AC1)

The closest structurally characterized analog, a 4-isopropoxy derivative, exhibits weak inhibitory activity against human AC1 with an IC50 of 9,900 nM [1]. Substitution of the electron-donating isopropoxy group with the electron-withdrawing 4-chloro substituent in the target compound is predicted, based on class-level SAR, to significantly shift potency and selectivity, potentially enhancing binding affinity at targets preferring halogen bonding or electron-deficient aromatic rings [2]. The target compound's specific activity at AC1 remains to be empirically determined, presenting a clear, testable differentiation hypothesis.

Adenylyl Cyclase 1 Inhibition SAR 1,3,4-Oxadiazole

Predicted Physicochemical Differentiation for Membrane Permeability

The target compound's computed logP (4.12) and topological polar surface area (68.3 Ų) position it in a distinct lipophilicity space compared to typical 1,3,4-oxadiazole kinase inhibitors (mean logP ~3.0). This elevated lipophilicity, driven by the 4-chlorobenzamide, predicts increased passive membrane permeability relative to more polar analogs [1]. While this suggests potential advantages in intracellular target access, it also flags a need for careful evaluation of CYP450 inhibition and metabolic stability, making the compound a valuable tool for studying the permeability-stability trade-off in this scaffold class [2].

Lipophilicity Drug-likeness ADME

Structural Differentiation via Halogen Bonding Potential

The para-chloro substituent on the benzamide ring provides a sigma-hole that can engage in halogen bonding with protein backbone carbonyls or specific Lewis base side chains (e.g., C=O of Gly, or OH of Ser/Thr). This interaction is absent in the unsubstituted (4-H) and methyl (4-CH3) analogs [1]. In a related oxadiazole series targeting thymidine phosphorylase, the introduction of a chlorine substituent was correlated with improved inhibitory activity (IC50: 14.40±2.45 μM for the most active compound 3h) compared to unsubstituted or alkyl-substituted derivatives [2]. The target compound's 4-chloro group thus offers a distinct mechanism for modulating binding kinetics and selectivity that cannot be replicated by non-halogenated analogs.

Halogen Bonding Medicinal Chemistry Target Selectivity

Optimal Research Applications for 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Evidence


Selectivity Profiling Against the 1,3,4-Oxadiazole Kinase/Phosphatase Panel

Use the target compound as a specific probe to delineate the SAR around the benzamide substituent in a panel of kinases or phosphatases (e.g., thymidine phosphorylase, NTPDases) where the 1,3,4-oxadiazole core is a recognized pharmacophore [1]. Its unique 4-chloro substitution enables the mapping of halogen tolerance and steric constraints at the target's acyl-binding pocket, directly informing the design of more potent and selective inhibitors.

Probe for Halogen Bonding in Crystallographic Studies

Co-crystallize the compound with a target protein of interest (e.g., AC1 or a nicotinic receptor) to experimentally verify the presence and geometry of a halogen bond between the 4-chloro substituent and the protein backbone, leveraging the well-documented tendency of aryl chlorides to act as moderate halogen bond donors [1]. This provides atomic-level validation that is impossible with non-halogenated control compounds.

Lipophilicity-Driven Cellular Permeability Benchmarking

Employ this high-logP (4.12) oxadiazole [1] as a benchmark for assessing passive membrane permeability in cell-based assays (e.g., Caco-2 or PAMPA), directly comparing its intracellular target engagement against more polar, less permeable oxadiazole analogs to quantify the permeability-selectivity trade-off in a real cellular context.

Quote Request

Request a Quote for 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.